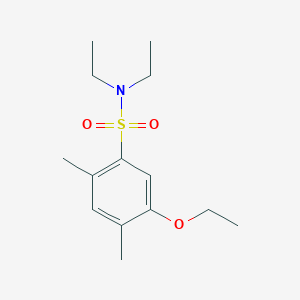![molecular formula C18H18N4O2S B5205460 2-methyl-5-{6-[methyl(phenyl)amino]-3-pyridazinyl}benzenesulfonamide](/img/structure/B5205460.png)
2-methyl-5-{6-[methyl(phenyl)amino]-3-pyridazinyl}benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-5-{6-[methyl(phenyl)amino]-3-pyridazinyl}benzenesulfonamide, also known as MPAPS, is a chemical compound that has gained significant attention in the field of scientific research. It is a sulfonamide derivative that has been studied for its potential therapeutic applications in various diseases. In
Wirkmechanismus
The mechanism of action of 2-methyl-5-{6-[methyl(phenyl)amino]-3-pyridazinyl}benzenesulfonamide involves the inhibition of various enzymes and proteins in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of pro-inflammatory cytokines. 2-methyl-5-{6-[methyl(phenyl)amino]-3-pyridazinyl}benzenesulfonamide has also been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. This inhibition leads to DNA damage and ultimately cell death in cancer cells.
Biochemical and Physiological Effects:
2-methyl-5-{6-[methyl(phenyl)amino]-3-pyridazinyl}benzenesulfonamide has been shown to have various biochemical and physiological effects in the body. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 2-methyl-5-{6-[methyl(phenyl)amino]-3-pyridazinyl}benzenesulfonamide has also been found to induce apoptosis in cancer cells by activating the caspase cascade. In addition, 2-methyl-5-{6-[methyl(phenyl)amino]-3-pyridazinyl}benzenesulfonamide has been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-methyl-5-{6-[methyl(phenyl)amino]-3-pyridazinyl}benzenesulfonamide in lab experiments include its potent anti-inflammatory and anticancer properties. It is also relatively easy to synthesize and purify. However, the limitations of using 2-methyl-5-{6-[methyl(phenyl)amino]-3-pyridazinyl}benzenesulfonamide in lab experiments include its potential toxicity and lack of selectivity for specific targets.
Zukünftige Richtungen
There are several future directions for research on 2-methyl-5-{6-[methyl(phenyl)amino]-3-pyridazinyl}benzenesulfonamide. One potential direction is to study its use in combination with other drugs for the treatment of cancer and inflammation. Another direction is to investigate its potential use in the treatment of other neurodegenerative disorders such as Parkinson's disease. Furthermore, the development of more selective analogs of 2-methyl-5-{6-[methyl(phenyl)amino]-3-pyridazinyl}benzenesulfonamide could lead to the discovery of new therapeutic targets.
Synthesemethoden
The synthesis of 2-methyl-5-{6-[methyl(phenyl)amino]-3-pyridazinyl}benzenesulfonamide involves the reaction of 2-methyl-5-nitrobenzenesulfonamide with 6-amino-3-methylpyridazine in the presence of a reducing agent such as iron powder. The resulting product is then treated with phenylmagnesium bromide to obtain the final compound, 2-methyl-5-{6-[methyl(phenyl)amino]-3-pyridazinyl}benzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
2-methyl-5-{6-[methyl(phenyl)amino]-3-pyridazinyl}benzenesulfonamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. 2-methyl-5-{6-[methyl(phenyl)amino]-3-pyridazinyl}benzenesulfonamide has also been found to induce cell death in cancer cells by activating the apoptotic pathway. In addition, 2-methyl-5-{6-[methyl(phenyl)amino]-3-pyridazinyl}benzenesulfonamide has been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
2-methyl-5-[6-(N-methylanilino)pyridazin-3-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c1-13-8-9-14(12-17(13)25(19,23)24)16-10-11-18(21-20-16)22(2)15-6-4-3-5-7-15/h3-12H,1-2H3,(H2,19,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJIVLNQEQXKSTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C=C2)N(C)C3=CC=CC=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-{6-[methyl(phenyl)amino]pyridazin-3-yl}benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[(4-amino-3-methylphenyl)(ethyl)amino]ethyl}methanesulfonamide sulfate hydrate](/img/structure/B5205377.png)
![4-[4-(allyloxy)-3-chloro-5-methoxybenzylidene]-1-(4-bromophenyl)-3,5-pyrazolidinedione](/img/structure/B5205381.png)
![2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]benzamide](/img/structure/B5205389.png)
![2-[(2-anilino-2-oxoethyl)thio]-N-(2-bromo-4,5-dimethylphenyl)acetamide](/img/structure/B5205397.png)
![N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(3-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)amino]carbonyl}phenyl)-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B5205401.png)
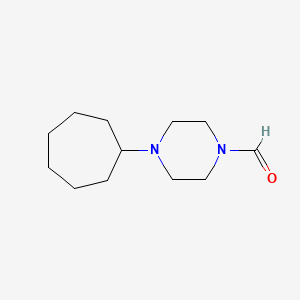
![1-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N-1,3-thiazol-2-yl-4-piperidinecarboxamide](/img/structure/B5205411.png)

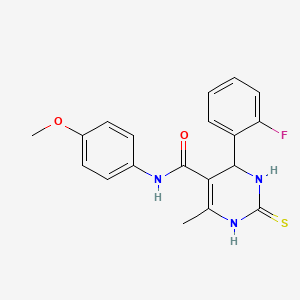
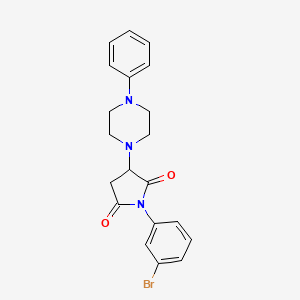
![methyl 3-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5205441.png)
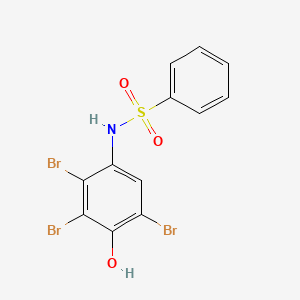
![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-2-methoxyacetamide](/img/structure/B5205469.png)
